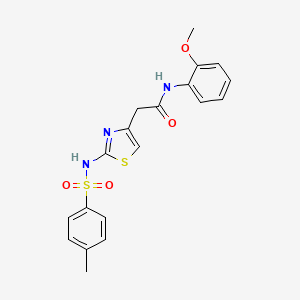
N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922047-46-9, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological properties, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H19N3O4S2
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfonamide groups often exhibit antimicrobial properties. For instance:
- A study on similar thiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable effects due to its structural similarities .
Anticancer Activity
Another area of interest is the anticancer potential of this compound:
- Molecular docking studies have shown that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation. The specific interactions of this compound with these enzymes warrant further investigation to confirm its efficacy against various cancer cell lines .
Study 1: Antimicrobial Screening
A recent study synthesized a series of thiazole derivatives, including this compound, which were tested for their antimicrobial activity:
- Results : The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli.
- : The presence of the sulfonamide group is believed to enhance the antimicrobial effects by disrupting bacterial folic acid synthesis.
Study 2: Anticancer Potential
In another investigation focusing on anticancer properties:
- Methodology : The compound was subjected to in vitro assays against several cancer cell lines.
- Findings : Preliminary results indicated a dose-dependent inhibition of cell proliferation in breast and colon cancer cells.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Moderate |
| HT-29 (Colon Cancer) | 20 | Moderate |
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Interaction with enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-7-9-15(10-8-13)28(24,25)22-19-20-14(12-27-19)11-18(23)21-16-5-3-4-6-17(16)26-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGDIWIFYYXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














